Icg-tco

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound indocyanine green-tetrazine cyclooctene (Icg-tco) is a conjugate of indocyanine green and tetrazine-modified trans-cyclooctene. Indocyanine green is a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use. It is known for its ability to produce singlet oxygen species and photothermal heat upon near-infrared irradiation, making it a valuable photosensitizer in medical applications . Tetrazine-modified trans-cyclooctene is used in bioorthogonal chemistry for its ability to undergo rapid and selective inverse electron-demand Diels–Alder reactions .

Métodos De Preparación

The synthesis of Icg-tco involves the conjugation of indocyanine green with tetrazine-modified trans-cyclooctene. One method involves dissolving the compound (2E)-TCO-PNB in dimethylformamide, followed by the addition of diisopropylethylamine and doxorubicin hydrochloride. The mixture is stirred in darkness at 30°C for three days, after which water is added to precipitate the product . Industrial production methods may involve microfluidic electrospray techniques to encapsulate the compound in biorthogonal compartmental microparticles for targeted drug delivery .

Análisis De Reacciones Químicas

Icg-tco undergoes various chemical reactions, including:

Inverse Electron-Demand Diels–Alder Reactions: This reaction occurs between tetrazine and trans-cyclooctene, forming a stable adduct.

Photothermal Reactions: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death in targeted tissues.

Oxidation and Reduction Reactions: Indocyanine green can undergo oxidation and reduction reactions, which are essential for its function as a photosensitizer.

Common reagents used in these reactions include tetrazine, trans-cyclooctene, and near-infrared light sources. Major products formed include stable adducts from the Diels–Alder reactions and reactive oxygen species from photothermal reactions .

Aplicaciones Científicas De Investigación

Icg-tco has a wide range of scientific research applications:

Chemistry: Used in bioorthogonal chemistry for rapid and selective reactions.

Biology: Employed in imaging and tracking of biological processes due to its near-infrared fluorescence.

Medicine: Utilized in photothermal therapy and chemotherapy for cancer treatment.

Industry: Applied in the development of advanced drug delivery systems and diagnostic tools.

Mecanismo De Acción

The mechanism of action of Icg-tco involves the following steps:

Photothermal Activation: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death.

Bioorthogonal Reactions: Tetrazine-modified trans-cyclooctene undergoes inverse electron-demand Diels–Alder reactions, forming stable adducts that can activate prodrugs or other therapeutic agents.

Targeted Drug Delivery: Encapsulation in biorthogonal compartmental microparticles allows for targeted delivery and controlled release of therapeutic agents at the tumor site.

Comparación Con Compuestos Similares

Icg-tco is unique due to its combination of photothermal and bioorthogonal properties. Similar compounds include:

Indocyanine Green (ICG): A near-infrared dye used for imaging and photothermal therapy.

Tetrazine-Modified Trans-Cyclooctene (TCO): Used in bioorthogonal chemistry for rapid and selective reactions.

Doxorubicin (DOX): A chemotherapeutic agent that can be modified with cyclooctene for targeted delivery.

This compound stands out due to its ability to combine the properties of these compounds, offering both imaging and therapeutic capabilities in a single molecule .

Propiedades

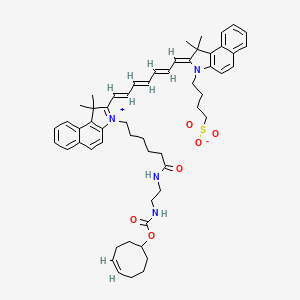

Fórmula molecular |

C56H68N4O6S |

|---|---|

Peso molecular |

925.2 g/mol |

Nombre IUPAC |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+ |

Clave InChI |

UCDRADKTECEGKV-FNORWQNLSA-N |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)

![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)